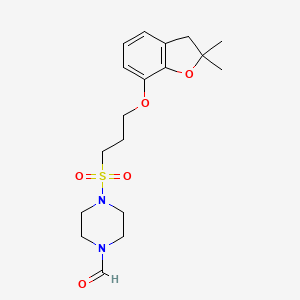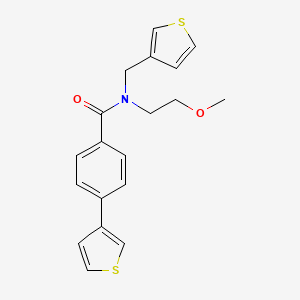
2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide, also known as CPCA, is a chemical compound that has been widely researched in the field of neuroscience. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 by CPCA leads to an increase in cAMP levels, which in turn modulates various signaling pathways in the brain.
科学的研究の応用
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, similar in structure to 2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide, has focused on their structural aspects and properties. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have explored its ability to form gels and crystalline solids upon treatment with various mineral acids. These structural properties are significant for developing new materials with potential applications in drug delivery systems and material science. The formation of host–guest complexes with enhanced fluorescence emission suggests potential applications in fluorescence-based sensing and imaging technologies (Karmakar et al., 2007).
Antitubercular Activity
Another significant area of research involves the development of 2-(quinolin-4-yloxy)acetamides as potent antitubercular agents. These compounds have demonstrated high potency against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to mammalian cells. Their activity against the bacilli in infected macrophages and low risk of drug-drug interactions highlight their potential as candidates for developing new treatments for tuberculosis (Pissinate et al., 2016).
Neuroprotection and Antiviral Effects
Research on novel anilidoquinoline derivatives has shown therapeutic efficacy in treating Japanese encephalitis through significant antiviral and antiapoptotic effects. The decrease in viral load and increase in survival rates in treated mice indicate the potential of similar compounds for developing treatments against viral encephalitis (Ghosh et al., 2008).
Synthetic Applications
Studies have also focused on synthetic methods for highly functionalized quinolin-2(1H)-ones, which are structurally related to 2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide. These synthetic routes enable the generation of diverse quinoline derivatives, applicable in pharmaceutical research and material science (Chen & Chuang, 2016).
Fluorescence Sensing
The synthesis of fluorescent sensors based on quinoline platforms for selectively distinguishing metal ions demonstrates the utility of quinoline derivatives in environmental monitoring and biochemical assays. Such sensors exploit the structural features of quinolines for sensitive and selective detection of specific ions (Zhou et al., 2012).
作用機序
Target of Action
Compounds with similar structures, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been found to inhibit theacetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Pharmacokinetics
For instance, the presence of the quinoline moiety could potentially enhance the compound’s bioavailability, as quinoline derivatives are known to exhibit good absorption and distribution characteristics .
特性
IUPAC Name |
2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-8-16(20)19-15-10-13(6-7-14(11)15)18-17(21)9-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDPESATCLEKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2478072.png)
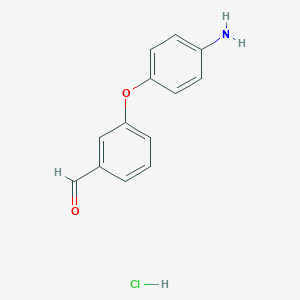
![N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2478074.png)
![2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B2478075.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2478081.png)
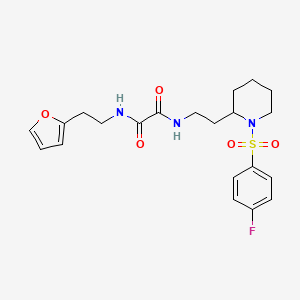
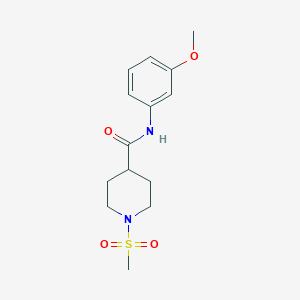
![(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2478087.png)
![5-(4-methoxyphenoxymethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478090.png)
![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)
